

Spectroscopic data for 4-Cyclohexylphenol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B075765

[Get Quote](#)

A Comprehensive Spectroscopic Analysis of 4-Cyclohexylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Cyclohexylphenol**, a compound of interest in various chemical and pharmaceutical research fields. The following sections present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The spectroscopic data for **4-Cyclohexylphenol** (CAS No. 1131-60-8, SDBS No. 7112) has been compiled and organized into the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-Cyclohexylphenol** provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.08	d	2H	Ar-H (ortho to -OH)
6.76	d	2H	Ar-H (meta to -OH)
4.84	s	1H	-OH
2.40	tt	1H	Ar-CH-
1.88 - 1.65	m	5H	Cyclohexyl-H
1.45 - 1.15	m	5H	Cyclohexyl-H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
153.8	C-OH
141.0	C-C (aromatic)
128.2	CH (aromatic)
115.4	CH (aromatic)
43.6	CH (cyclohexyl)
34.8	CH ₂ (cyclohexyl)
27.0	CH ₂ (cyclohexyl)
26.2	CH ₂ (cyclohexyl)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Cyclohexylphenol** highlights the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360	Strong, Broad	O-H stretch (H-bonded)
3020	Medium	C-H stretch (aromatic)
2920, 2850	Strong	C-H stretch (aliphatic)
1610, 1510	Strong	C=C stretch (aromatic)
1230	Strong	C-O stretch (phenol)
830	Strong	C-H bend (p-disubstituted)

Mass Spectrometry (MS)

The mass spectrum of **4-Cyclohexylphenol** provides information about its molecular weight and fragmentation pattern under electron ionization.

m/z	Relative Intensity (%)	Assignment
176	45	[M] ⁺ (Molecular Ion)
133	100	[M - C ₃ H ₇] ⁺
107	40	[C ₇ H ₇ O] ⁺
94	30	[C ₆ H ₅ OH] ⁺
77	15	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a 90 MHz FT-NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, data was collected with a spectral width of 12

ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. For ^{13}C NMR, a spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds were used, with broadband proton decoupling.

Infrared (IR) Spectroscopy

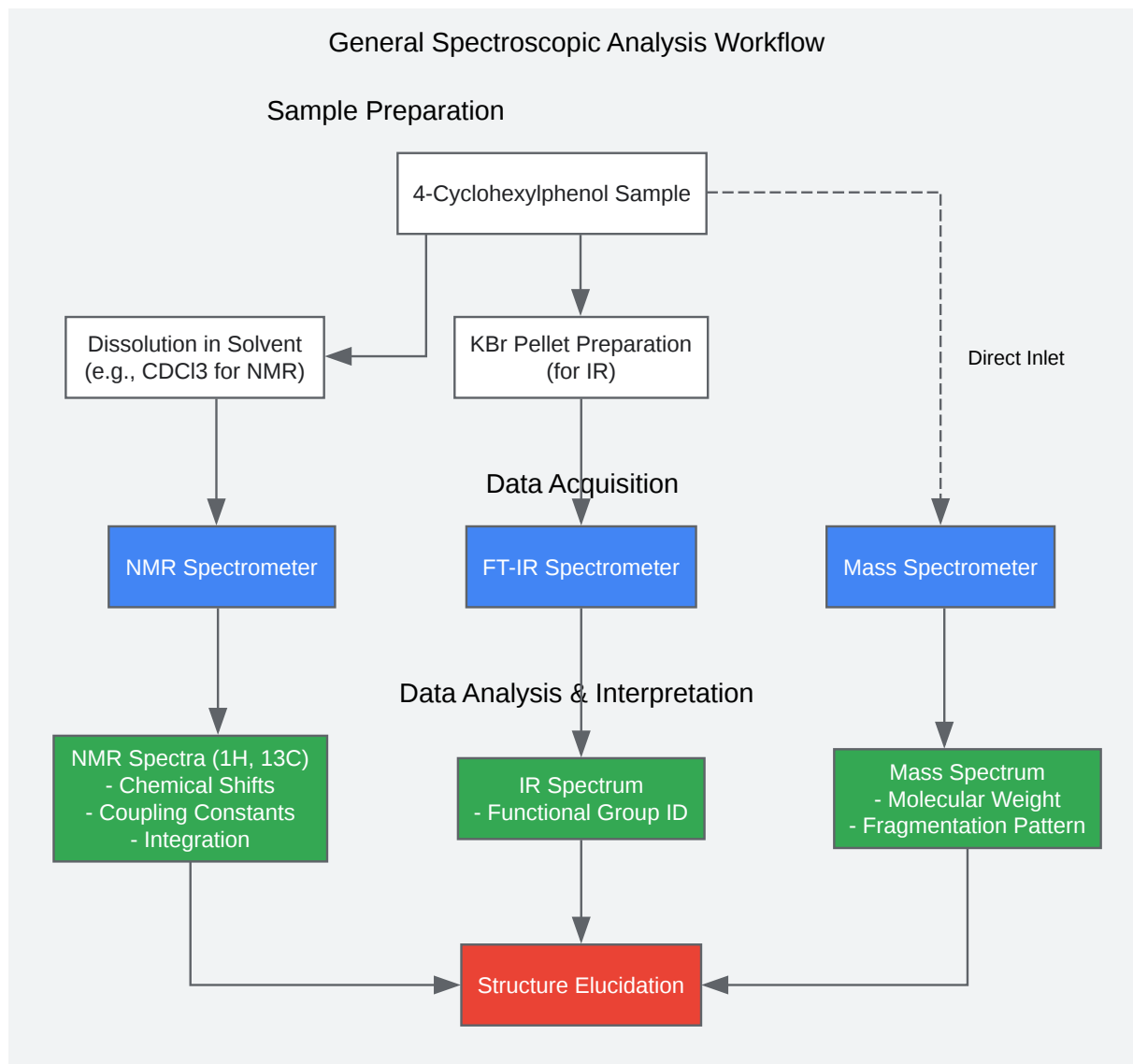
The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet technique. A small amount of **4-Cyclohexylphenol** was ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) was performed using a magnetic sector mass spectrometer. The sample was introduced via a direct insertion probe and ionized by an electron beam with an energy of 70 eV. The ion source temperature was maintained at 200°C . The mass analyzer scanned a mass-to-charge (m/z) range of 40-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **4-Cyclohexylphenol**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic data for 4-Cyclohexylphenol (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075765#spectroscopic-data-for-4-cyclohexylphenol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b075765#spectroscopic-data-for-4-cyclohexylphenol-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com